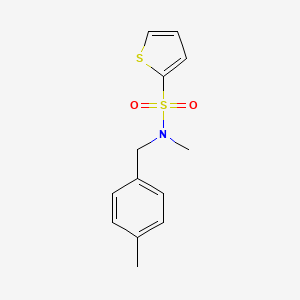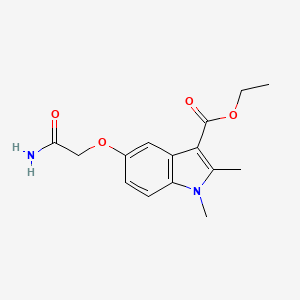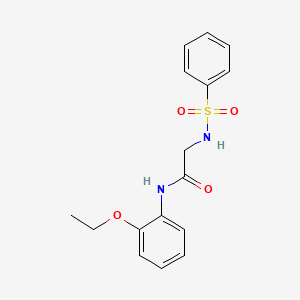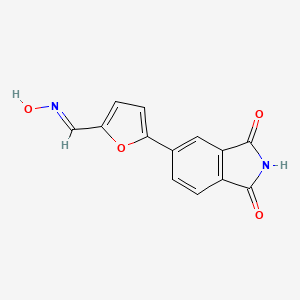
2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline (DEBT) is a chemical compound that belongs to the class of tetrahydroisoquinoline derivatives. DEBT has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed that 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline exerts its therapeutic effects by modulating various signaling pathways in the body. In cancer research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle. In Alzheimer's disease research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of beta-secretase, which is responsible for the formation of beta-amyloid plaques. In Parkinson's disease research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. In depression research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to increase the levels of serotonin and dopamine in the brain by inhibiting the reuptake of these neurotransmitters.
Biochemical and Physiological Effects:
2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the formation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In depression research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to increase the levels of serotonin and dopamine in the brain and improve mood.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be used in a wide range of assays. However, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline. In cancer research, future studies could focus on the development of 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline derivatives with improved potency and selectivity. In Alzheimer's disease research, future studies could focus on the development of 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-based drugs that can cross the blood-brain barrier. In Parkinson's disease research, future studies could focus on the development of 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-based drugs that can target specific signaling pathways involved in the disease. In depression research, future studies could focus on the development of 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-based drugs with fewer side effects and improved efficacy.
Conclusion:
In conclusion, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is a promising chemical compound that has potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it has been shown to modulate various signaling pathways in the body. 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, but it also has some limitations. Future research on 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline could lead to the development of novel drugs for the treatment of cancer, Alzheimer's disease, Parkinson's disease, and depression.
Méthodes De Synthèse
2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized by the condensation reaction of 3,4-diethoxybenzoyl chloride with tetrahydroisoquinoline in the presence of a base. The reaction yields 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline as a white crystalline solid with a melting point of 125-127°C.
Applications De Recherche Scientifique
2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and depression. In cancer research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the formation of beta-amyloid plaques, which are the hallmark of the disease. In Parkinson's disease research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to protect dopaminergic neurons from oxidative stress. In depression research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to increase the levels of serotonin and dopamine in the brain.
Propriétés
IUPAC Name |
(3,4-diethoxyphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-3-23-18-10-9-16(13-19(18)24-4-2)20(22)21-12-11-15-7-5-6-8-17(15)14-21/h5-10,13H,3-4,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUXVLAQOPONGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-diethoxyphenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5704251.png)






![3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5704295.png)
![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5704301.png)


![4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5704335.png)

